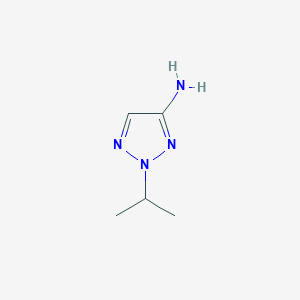

2-Isopropyl-2H-1,2,3-triazol-4-amine

Description

2-Isopropyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an isopropyl group at the N2 position and an amine group at the C4 position. Its molecular formula is C₅H₁₀N₄, with a molecular weight of 126.16 g/mol (free base) and 163.03 g/mol as the hydrochloride salt (C₅H₁₀N₄·HCl) . The compound is typically synthesized via modular cyclization strategies, such as reductive amination followed by thermal cyclization, yielding products with high diastereoselectivity (e.g., 10:1 d.r.) . Structural characterization is often performed using NMR and HRMS, and its crystalline structure can be refined using programs like SHELXL .

The isopropyl substituent enhances steric bulk and lipophilicity (LogP ≈ 0.01 for the hydrochloride salt ), influencing solubility and reactivity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for N-(hetero)aryl piperidines .

Properties

IUPAC Name |

2-propan-2-yltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKNFBHEYCDIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650916 | |

| Record name | 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-97-9 | |

| Record name | 2-(1-Methylethyl)-2H-1,2,3-triazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Routes and Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of triazole ring | Isopropyl hydrazine + nitrile/amidine, acidic/basic medium, 35–80°C | Cyclization to 2-isopropyl-1,2,3-triazole intermediate |

| 2 | Amination | Introduction of amine group at C4 position via substitution or reductive amination | Formation of 2-Isopropyl-2H-1,2,3-triazol-4-amine |

| 3 | Purification | Column chromatography, recrystallization | High purity product with diastereoselectivity (e.g., 10:1) |

| 4 | Industrial scale optimization | Use of continuous flow reactors, automated systems, aprotic solvents (DMF, DMSO), copper catalysts | Enhanced yield, reproducibility, and scalability |

Critical parameters influencing the synthesis include temperature control (typically 35–80°C), solvent polarity (aprotic solvents like DMF or DMSO preferred), and catalyst choice (e.g., copper bromide or cesium carbonate).

Industrial Preparation Considerations

Industrial synthesis adapts laboratory methods to larger scales with emphasis on:

- Cost-effective precursors : Use of bromo- or iodo-substituted benzoic acid derivatives as intermediates.

- Coupling reactions : Employing copper(I) iodide and cesium carbonate in high boiling solvents (e.g., DMF) at elevated temperatures or under microwave conditions to facilitate coupling.

- Purification : Solid-liquid separation, crystallization, and selective removal of regioisomers to achieve regioisomerically pure products.

- Crystalline salt formation : Potassium or sodium salts of intermediates are isolated for better handling and purity.

For example, processes described in patent WO2018202689A1 highlight the preparation of 2-(2H-triazol-2-yl) derivatives via coupling reactions with subsequent crystallization steps to yield pure crystalline intermediates suitable for pharmaceutical use.

Analytical and Characterization Techniques

Characterization of this compound involves:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to assign chemical shifts and confirm substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

- Infrared Spectroscopy (IR) : Identification of functional groups such as NH_2 stretching (~3300 cm^-1).

- X-ray Crystallography : For structural confirmation and purity assessment of crystalline forms.

These techniques ensure the structural integrity and quality of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of isopropyl hydrazine with nitriles/amidines | Direct ring formation under acidic/basic conditions | Simple, accessible reagents | Moderate regioselectivity |

| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Click chemistry, high regioselectivity | High yield, mild conditions | Requires azide and alkyne precursors |

| Reductive amination + thermal cyclization | Controlled diastereoselectivity | High purity, scalable | Multi-step, sensitive to conditions |

| Coupling of bromo-benzoic acid derivatives with triazoles | Industrial scale, uses copper catalysts | Cost-effective, scalable | Requires careful purification |

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity:

Pathogen MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Candida albicans 25 Pseudomonas aeruginosa 50 -

Anticancer Properties:

Cell Line IC (µM) MCF-7 15 HCT-116 2.6 HepG2 1.4

Materials Science

The compound is utilized in the development of advanced materials due to its ability to form stable complexes with metal ions. This property is particularly valuable in creating polymers and coatings with unique characteristics .

Industrial Chemistry

In industrial applications, this compound serves as an intermediate in the synthesis of dyes and pigments. Its versatility allows it to be used as a building block for various chemical syntheses, enhancing the efficiency of production processes .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against common pathogens. The results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell viability reduction. Flow cytometry analysis revealed increased apoptosis rates post-treatment .

Mechanism of Action

The mechanism of action of 2-Isopropyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biological pathways. Additionally, the compound may interfere with DNA or protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-isopropyl-2H-1,2,3-triazol-4-amine, we compare it to structurally analogous triazol-4-amine derivatives (Table 1).

Table 1: Comparative Analysis of Triazol-4-amine Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isopropyl group increases lipophilicity compared to unsubstituted triazol-4-amine, though less so than aromatic substituents (e.g., 4-chlorophenyl in ). The hydrochloride salt of the isopropyl derivative has a LogP of 0.01, suggesting moderate solubility in polar solvents .

- Thermal Stability : Derivatives with aromatic substituents (e.g., 5-benzyl-2-(4-chlorophenyl)-triazol-4-amine) exhibit higher melting points (>250°C ), whereas alkyl-substituted analogs like the isopropyl derivative are typically oils or low-melting solids .

Salt Forms and Solubility

The hydrochloride salt of this compound (CAS 1365969-48-7 ) improves aqueous solubility compared to its free base, a common strategy for bioavailability enhancement. This contrasts with neutral derivatives like the cyclopropylmethyl analog , which lack salt forms in reported data.

Biological Activity

2-Isopropyl-2H-1,2,3-triazol-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₂N₄. The triazole ring structure contributes to its reactivity and biological activity. The presence of the isopropyl group increases steric hindrance, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The triazole ring can form stable complexes with metal ions and inhibit enzymatic activity. For instance, it has been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, with significant IC50 values ranging from 1.95 to 4.24 μM .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogens, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

- Cell Line Studies : Compounds derived from this triazole have demonstrated significant antiproliferative effects against various cancer cell lines. For example, a derivative showed IC50 values of 1.1 μM for MCF-7 (breast cancer), 2.6 μM for HCT-116 (colon cancer), and 1.4 μM for HepG2 (liver cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

These results suggest that structural modifications can enhance the anticancer efficacy of triazole derivatives.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | Not specified but significant inhibition observed |

| S. aureus | Not specified but significant inhibition observed |

The ability to inhibit these pathogens indicates its potential utility in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Study : A study synthesized various triazole derivatives and evaluated their effects on cancer cell lines. The most potent compound (Compound 9) exhibited superior TS inhibition compared to standard drugs like Pemetrexed .

- Antimalarial Activity : Research on related compounds indicated potential antimalarial properties against Plasmodium falciparum. Some derivatives demonstrated low cytotoxicity while effectively reducing parasitemia in vivo .

- IDO1 Inhibition : Selected triazoles showed low nanomolar IC50 values for indoleamine 2,3-dioxygenase (IDO1) inhibition, which is crucial for immune modulation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropyl-2H-1,2,3-triazol-4-amine, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., substituted triazoles and amines) under controlled conditions. Critical parameters include temperature (35–80°C), solvent polarity (e.g., DMSO or aprotic solvents), and catalysts (e.g., copper bromide or cesium carbonate). Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography. Final yields depend on optimizing these parameters .

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., triazole protons at δ 7.5–8.5 ppm) and integration ratios.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-HRMS).

- IR Spectroscopy : Identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

Cross-referencing with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. What solvent systems are optimal for coupling reactions involving triazole intermediates?

- Methodological Answer : Aprotic polar solvents (e.g., DMF, DMSO) are preferred for triazole coupling due to their ability to stabilize reactive intermediates. Solvent choice impacts reaction kinetics and byproduct formation. For example, DMSO improves solubility of nitrogen-containing heterocycles, while DMF facilitates nucleophilic substitutions .

Advanced Research Questions

Q. How can contradictions in spectral data during structure elucidation be resolved?

- Methodological Answer : Cross-validate using:

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry.

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values. Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities, necessitating iterative refinement .

Q. What strategies optimize reaction conditions for multi-step synthesis using design of experiments (DOE)?

- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) with minimal experiments. Response surface methodology (RSM) can model interactions between parameters. For example, a central composite design may reveal non-linear relationships between catalyst concentration and yield .

Q. How can computational methods accelerate reaction design for novel analogs of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use software like Gaussian or ORCA to predict transition states and activation energies.

- Reaction path search algorithms : Tools like AFIR (Artificial Force-Induced Reaction) automate exploration of mechanistic pathways.

- Machine learning : Train models on existing reaction databases to predict viable substrates or conditions .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazole derivatives?

- Methodological Answer :

- Pharmacophore modification : Introduce substituents (e.g., halogens, alkyl groups) at the triazole or isopropyl positions.

- In silico docking : Screen analogs against target proteins (e.g., kinases) using AutoDock or Schrödinger.

- Bioactivity assays : Pair synthetic analogs with enzymatic assays (e.g., IC₅₀ determinations) or cell-based models to correlate structural changes with activity .

Q. How can intermediates in multi-step syntheses be stabilized to prevent degradation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.